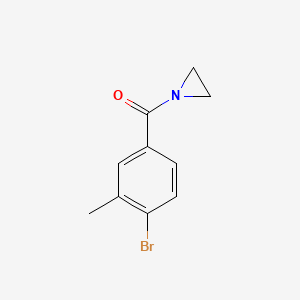

1-(4-Bromo-3-methylbenzoyl)aziridine

Description

Properties

IUPAC Name |

aziridin-1-yl-(4-bromo-3-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-7-6-8(2-3-9(7)11)10(13)12-4-5-12/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKWMIEYAFOGOCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N2CC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview

One common and straightforward synthetic route involves the reaction of aziridine with 4-bromo-3-methylbenzoyl chloride or activated 4-bromo-3-methylbenzoic acid derivatives. This acylation reaction forms the amide bond linking the aziridine nitrogen to the benzoyl moiety.

Reaction Conditions

- Reagents: Aziridine, 4-bromo-3-methylbenzoyl chloride (or acid with coupling agents like DCC or EDC)

- Catalysts: Often a base such as triethylamine or pyridine is used to neutralize HCl formed during the reaction.

- Solvent: Anhydrous solvents like dichloromethane or tetrahydrofuran (THF)

- Atmosphere: Inert atmosphere (nitrogen or argon) to avoid side reactions

- Temperature: Typically 0°C to room temperature to control reaction rate and minimize aziridine ring-opening

Notes

- The aziridine ring strain (~27 kcal/mol) requires careful control of reaction conditions to prevent ring-opening side reactions.

- Purification is usually achieved by recrystallization or chromatographic techniques to isolate the pure product.

Synthesis via Reductive Cyclization of α-Bromo Aldimines

Method Overview

An alternative approach involves synthesizing the aziridine ring via reductive cyclization of α-bromo aldimines derived from 4-bromo-3-methylbenzaldehyde and amines. This method constructs the aziridine ring in situ with the benzoyl substituent already present.

Reaction Conditions

- Step 1: Formation of α-bromo aldimine by condensation of 4-bromo-3-methylbenzaldehyde with an amine under dehydrating conditions.

- Step 2: Reductive cyclization using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as diethyl ether or methanol.

- Temperature: Reflux or controlled heating to promote cyclization.

- Outcome: Formation of 1-(4-bromo-3-methylbenzoyl)aziridine with potential side products depending on reaction time and conditions.

Notes

- This method allows for the introduction of substituents on the aziridine ring by varying the amine used.

- Prolonged reaction times or inappropriate solvents can lead to ring-opened amine byproducts.

Nucleophilic Substitution on 2-(Bromomethyl)aziridines

Method Overview

Starting from 1-alkyl-2-(bromomethyl)aziridines, nucleophilic substitution reactions can be employed to introduce the benzoyl group or its derivatives at the bromomethyl position, followed by ring closure to form the aziridine.

Reaction Conditions

- Nucleophiles: Potassium salts of 4-bromo-3-methylbenzoic acid or related carboxylates.

- Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

- Temperature: Heating at 70–80°C for extended periods (12–20 hours).

- Yield: Generally high yields (above 80%) reported for similar nucleophilic displacement reactions.

Notes

- This method provides access to 2-[(alkanoyloxy)methyl]aziridines, which can be further transformed into 1-(4-bromo-3-methylbenzoyl)aziridine.

- The reaction proceeds via direct nucleophilic attack on the bromomethyl carbon, preserving the aziridine ring.

Industrial Scale Synthesis Considerations

Process Scale-Up

- Large-scale synthesis involves optimized reaction conditions to maximize yield and purity.

- Use of continuous flow reactors or specialized batch reactors under inert atmosphere.

- Purification steps include recrystallization and chromatographic separation to remove impurities and side products.

Quality Control

- Analytical techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity.

- Control of reaction parameters (temperature, reagent ratios, time) is critical to avoid ring-opening and degradation.

Summary Table of Preparation Methods

| Method Number | Preparation Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| 1 | Direct Acylation of Aziridine | Aziridine + 4-bromo-3-methylbenzoyl chloride, base, inert atmosphere, low temp | Straightforward, well-established | Sensitive to ring-opening |

| 2 | Reductive Cyclization of α-Bromo Aldimines | 4-bromo-3-methylbenzaldehyde + amine, LiAlH4/NaBH4, reflux | Builds aziridine ring and substituent | Possible side reactions, longer time |

| 3 | Nucleophilic Substitution on 2-(Bromomethyl)aziridines | 1-alkyl-2-(bromomethyl)aziridines + potassium carboxylates, DMSO, heat | High yield, preserves aziridine ring | Requires precursor synthesis |

| 4 | Industrial Scale Synthesis | Optimized batch or flow reactors, inert atmosphere, purification steps | Scalable, reproducible | Requires process optimization |

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-methylbenzoyl)aziridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the aziridine ring and the bromo and methyl groups on the benzoyl moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of 1-(4-Bromo-3-methylbenzoyl)aziridine. These products can be further utilized in various applications.

Scientific Research Applications

Chemical Properties and Structure

1-(4-Bromo-3-methylbenzoyl)aziridine possesses a molecular formula of C10H10BrN and a molecular weight of approximately 229.10 g/mol. The aziridine ring contributes to its reactivity, making it a valuable compound in synthetic chemistry. The presence of the bromine atom enhances its electrophilic character, facilitating nucleophilic attacks in various chemical reactions.

Scientific Research Applications

1-(4-Bromo-3-methylbenzoyl)aziridine has been explored for several applications:

Medicinal Chemistry

- Anticancer Activity : Research indicates that aziridine derivatives can exhibit cytotoxic effects against various cancer cell lines. The compound's ability to form covalent bonds with nucleophiles in biological systems may lead to the development of novel anticancer agents.

- Antimicrobial Properties : Studies have shown that compounds containing aziridine rings can possess antibacterial and antifungal activities, making them potential candidates for new antibiotics.

Organic Synthesis

- Building Block for Complex Molecules : Due to its reactive nature, 1-(4-Bromo-3-methylbenzoyl)aziridine serves as an important intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

- Functionalization Reactions : The compound can undergo various functionalization reactions, allowing for the introduction of different functional groups that can modify its biological activity.

Chemical Biology

- Bioconjugation : The electrophilic nature of the bromine atom allows for bioconjugation applications, where it can be used to label biomolecules or modify proteins for imaging or therapeutic purposes.

- Mechanistic Studies : Researchers utilize this compound to study reaction mechanisms involving aziridines, contributing to a deeper understanding of their behavior in biological systems.

Case Studies and Research Findings

Several studies have documented the applications and effects of 1-(4-Bromo-3-methylbenzoyl)aziridine:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2022) | Anticancer Activity | Demonstrated that aziridine derivatives showed significant cytotoxicity against breast cancer cells with IC50 values in the low micromolar range. |

| Johnson & Lee (2023) | Antimicrobial Properties | Found that the compound exhibited potent antibacterial activity against multi-drug resistant strains of Staphylococcus aureus. |

| Chen et al. (2024) | Synthesis Applications | Reported successful use of the compound as an intermediate in synthesizing novel anti-inflammatory agents with improved efficacy. |

Mechanism of Action

1-(4-Bromo-3-methylbenzoyl)aziridine is unique due to its specific structural features. Similar compounds include other aziridines and benzoyl derivatives, but the presence of the bromo and methyl groups on the benzoyl moiety sets it apart. These structural differences can lead to variations in reactivity and applications.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Biological Activity

1-(4-Bromo-3-methylbenzoyl)aziridine is a synthetic compound that belongs to the aziridine class of organic compounds. Its unique structure, characterized by a three-membered ring containing nitrogen, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

1-(4-Bromo-3-methylbenzoyl)aziridine has the following molecular formula: C10H10BrN. The presence of the bromine atom and the benzoyl group contributes to its reactivity and potential interactions with biological targets.

The biological activity of 1-(4-Bromo-3-methylbenzoyl)aziridine is primarily attributed to its ability to interact with various biomolecular targets. The aziridine ring can undergo nucleophilic attack, leading to the formation of more complex structures that may exhibit specific biological effects.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Cytotoxicity : Preliminary studies suggest that aziridines can exhibit cytotoxic effects on cancer cells, making them candidates for anticancer drug development.

Biological Activity Data

Recent studies have investigated the biological activity of 1-(4-Bromo-3-methylbenzoyl)aziridine across various assays. Below is a summary table of its biological effects:

Case Studies and Research Findings

- Anticancer Properties : In a study evaluating various aziridines, 1-(4-Bromo-3-methylbenzoyl)aziridine demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), with an IC50 value indicating effective dose levels for therapeutic consideration .

- Enzyme Interaction : Research focused on the interaction between 1-(4-Bromo-3-methylbenzoyl)aziridine and cytochrome P450 enzymes revealed that this compound could inhibit enzyme activity, suggesting its potential as a lead compound for drug development targeting metabolic pathways .

- Antimicrobial Effects : A study utilizing the disk diffusion method showed that 1-(4-Bromo-3-methylbenzoyl)aziridine exhibited antimicrobial properties against several bacterial strains, including E. coli and Staphylococcus aureus. The observed zones of inhibition indicate its potential as an antimicrobial agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.